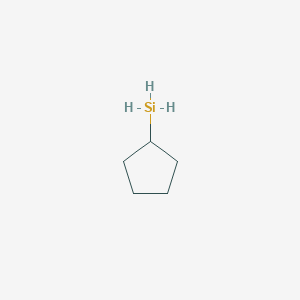

Cyclopentylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12Si |

|---|---|

Molecular Weight |

100.23 g/mol |

IUPAC Name |

cyclopentylsilane |

InChI |

InChI=1S/C5H12Si/c6-5-3-1-2-4-5/h5H,1-4H2,6H3 |

InChI Key |

IRRVTIDUSZWLNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)[SiH3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclopentylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Cyclopentylsilane (CAS No. 80249-74-7). The information presented is intended to support research and development activities by offering reliable data and detailed experimental methodologies for its characterization.

Core Physical Properties of this compound

The physical characteristics of a compound are critical for its handling, application, and integration into various chemical processes. This compound is a clear, highly flammable liquid with a mild odor. A summary of its key physical properties is provided in the table below.

| Physical Property | Value | Units |

| Molecular Formula | C₅H₁₂Si | - |

| Molecular Weight | 100.23 | g/mol |

| Boiling Point | 89 - 90 | °C |

| Melting Point | < 0 | °C |

| Density | 0.775 | g/cm³ |

| Refractive Index | 1.4404 | - |

| Flash Point | -8 | °C |

| Appearance | Clear Liquid | - |

| Odor | Mild | - |

Experimental Protocols for Physical Property Determination

Accurate and reproducible experimental data are paramount in scientific research. The following sections detail the standard operating procedures for determining the key physical properties of liquid compounds such as this compound.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This method utilizes a Thiele tube to provide uniform heating of a small sample, and the boiling point is identified by observing the cessation of bubble evolution from an inverted capillary tube upon cooling.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Mineral oil or silicone oil (as a heating bath)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within the Thiele tube, with the thermometer bulb and sample immersed in the heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Data Analysis: The recorded temperature is the observed boiling point. For high precision, this may be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Principle: Density is defined as mass per unit volume. The pycnometer method involves accurately determining the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is then determined by weighing the water-filled pycnometer (m₂) and using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the this compound-filled pycnometer is accurately measured (m₃).

Calculation: The density (ρ) of this compound is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Where:

-

ρ_sample is the density of this compound.

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with water.

-

m₃ is the mass of the pycnometer filled with this compound.

-

ρ_water is the density of water at the experimental temperature.

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. The Abbe refractometer measures the critical angle of total internal reflection of the liquid to determine its refractive index.

Apparatus:

-

Abbe refractometer

-

Constant temperature circulating bath

-

Light source (sodium lamp, 589 nm)

-

Dropper or pipette

-

Soft lens tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and dried with soft lens tissue.

-

The instrument is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The dispersion compensator is adjusted to eliminate any color fringe from the field of view.

-

The prism assembly is rotated until the dividing line between the light and dark fields is centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Data Analysis: The reading obtained is the refractive index of this compound at the specified temperature and wavelength (typically nD²⁰, where D refers to the sodium D-line at 20°C).

Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface. The Pensky-Martens closed-cup method is suitable for liquids like this compound.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Heating source

-

Ignition source (gas flame or electric igniter)

Procedure:

-

The sample cup of the Pensky-Martens apparatus is cleaned and dried.

-

The sample cup is filled with this compound to the marked level.

-

The lid, with the thermometer and stirrer, is placed on the cup.

-

The apparatus is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

-

The sample is stirred at a constant speed.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the opening in the lid.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

Data Analysis: The observed flash point temperature is recorded. It is important to correct this value for atmospheric pressure if it differs significantly from 101.3 kPa.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical sample such as this compound.

Synthesis and Purification of High-Purity Cyclopentylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity cyclopentylsilane (C5H11SiH3). This compound is a valuable organosilicon compound with applications in materials science and as a building block in the synthesis of pharmaceutical intermediates. The demand for high-purity this compound necessitates well-defined and reproducible manufacturing processes. This document details two primary synthetic routes, purification methodologies, and analytical techniques for quality control.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the Grignard reaction and the hydrosilylation of cyclopentene followed by reduction. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Grignard Reaction Route

The Grignard reaction provides a classic and versatile method for the formation of carbon-silicon bonds. This route involves the preparation of a cyclopentylmagnesium halide (a Grignard reagent) which then reacts with a suitable chlorosilane.

Experimental Protocol:

Step 1: Synthesis of Cyclopentylmagnesium Bromide

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. All glassware must be thoroughly dried to exclude moisture.

-

Reagents:

-

Magnesium turnings

-

Cyclopentyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Under a nitrogen atmosphere, place the magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has reacted. The resulting greyish solution is the Grignard reagent, cyclopentylmagnesium bromide.

-

Step 2: Reaction with Chlorosilane

-

Reagents:

-

Cyclopentylmagnesium bromide solution (from Step 1)

-

Trichlorosilane (SiHCl3) or tetrachlorosilane (SiCl4)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of the chlorosilane in anhydrous diethyl ether to the stirred Grignard reagent. This reaction is exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture will form a precipitate of magnesium salts.

-

Step 3: Work-up and Isolation

-

Procedure:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer containing the crude this compound product.

-

Wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation. The remaining liquid is crude this compound.

-

Quantitative Data (Grignard Route):

| Parameter | Value |

| Starting Materials | Cyclopentyl bromide, Magnesium, Trichlorosilane |

| Solvent | Diethyl ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Typical Yield | 60-80% (unoptimized) |

| Key Byproducts | Magnesium halides, unreacted starting materials |

Hydrosilylation Route

Hydrosilylation offers a more atom-economical route to organosilanes. This method involves the addition of a hydrosilane across the double bond of an alkene, in this case, cyclopentene. The reaction is typically catalyzed by a platinum-based catalyst.

Experimental Protocol:

Step 1: Hydrosilylation of Cyclopentene

-

Apparatus: A high-pressure autoclave or a sealed reaction vessel capable of withstanding elevated temperatures and pressures.

-

Reagents:

-

Cyclopentene

-

Trichlorosilane (SiHCl3)

-

Platinum catalyst (e.g., Speier's catalyst - hexachloroplatinic acid)

-

-

Procedure:

-

In a clean, dry reaction vessel, combine cyclopentene and trichlorosilane in approximately equimolar amounts.

-

Add a catalytic amount of the platinum catalyst.

-

Seal the vessel and heat the mixture to a temperature above the boiling point of the reactants (typically 100-150 °C) to ensure the reaction proceeds in the liquid phase under pressure.

-

Maintain the reaction at this temperature for several hours with stirring.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The product of this step is cyclopentyltrichlorosilane. A yield of 90% or higher has been reported for this reaction.

-

Step 2: Reduction of Cyclopentyltrichlorosilane

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagents:

-

Cyclopentyltrichlorosilane (from Step 1)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether in the flask and cool it in an ice bath.

-

Slowly add a solution of cyclopentyltrichlorosilane in anhydrous diethyl ether from the dropping funnel to the LiAlH4 suspension. This reaction is highly exothermic and should be controlled carefully.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate of aluminum salts and wash it with diethyl ether.

-

The combined ether filtrates contain the crude this compound.

-

Quantitative Data (Hydrosilylation Route):

| Parameter | Value |

| Starting Materials | Cyclopentene, Trichlorosilane |

| Catalyst | Platinum-based (e.g., Speier's catalyst) |

| Reaction Temperature | 100-150 °C (Hydrosilylation), Reflux (Reduction) |

| Typical Yield | >90% (Hydrosilylation), High (Reduction) |

| Key Byproducts | Platinum catalyst residues, aluminum salts |

Purification of this compound

Crude this compound obtained from either synthetic route requires purification to remove unreacted starting materials, solvents, and reaction byproducts. Due to the air and moisture sensitivity of this compound, all purification steps must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Fractional Distillation

-

Apparatus: A fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head with a condenser, and a receiving flask. The entire setup should be assembled to allow for distillation under a nitrogen or argon atmosphere.

-

Procedure:

-

Assemble the fractional distillation apparatus and ensure all joints are well-sealed.

-

Purge the entire system with a slow stream of inert gas.

-

Transfer the crude this compound to the distillation flask.

-

Heat the distillation flask gently using a heating mantle.

-

Collect the fractions at their respective boiling points. The boiling point of this compound is approximately 77 °C.

-

Monitor the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Combine the fractions that meet the desired purity specifications.

-

Store the purified this compound under an inert atmosphere in a sealed container.

-

Analytical Characterization for Purity Assessment

To ensure the high purity of the final product, rigorous analytical characterization is essential. The primary techniques used are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, making it ideal for assessing the purity of this compound.

Experimental Protocol:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 30-300 amu).

-

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the identity and purity of the synthesized this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the silicon atom and the cyclopentyl ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for the different carbon atoms in the cyclopentyl ring, confirming the carbon framework of the molecule.

Expected NMR Spectral Data (Predicted):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Si-H) | ~3.5-4.0 | Triplet (coupled to adjacent CH) |

| ¹H (Cyclopentyl) | ~0.8-1.8 | Multiplets |

| ¹³C (Cyclopentyl) | ~10-30 | - |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of high-purity this compound can be successfully achieved through either the Grignard or hydrosilylation routes. The hydrosilylation method, followed by reduction, appears to be a more efficient and high-yielding process. Proper purification, primarily through fractional distillation under an inert atmosphere, is critical to achieving the desired purity. Rigorous analytical characterization using GC-MS and NMR spectroscopy is mandatory to confirm the identity and purity of the final product, ensuring its suitability for demanding applications in research, development, and manufacturing.

A Technical Guide to Cyclopentylsilane and Cyclopentasilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula, weight, and relevant experimental data for cyclopentylsilane and its related compound, cyclopentasilane. The information is presented to address the potential ambiguity in the common nomenclature and to serve the interests of researchers in various scientific fields. While "this compound" literally refers to a cyclopentyl group attached to a silane moiety (C5H12Si), the term is sometimes informally used to refer to "cyclopentasilane" (Si5H10), a cyclic silicon hydride. This guide covers both compounds to ensure clarity and comprehensiveness.

Core Molecular Data

The fundamental molecular properties of this compound and cyclopentasilane are summarized in the table below for easy comparison.

| Property | This compound | Cyclopentasilane |

| Chemical Formula | C5H12Si[1] | Si5H10[2] |

| Molecular Weight | 100.23 g/mol [1] | 150.505 g/mol [2] |

| CAS Number | 80249-74-7 | 289-22-5[2][3] |

| Appearance | Not specified | Colorless liquid[2] |

| Boiling Point | 89-90°C[1] | Decomposes at 84°C[2] |

| Density | 0.775 g/cm³[1] | Not specified |

| Flash Point | -8°C[1] | Not specified |

| Refractive Index | 1.4404[1] | Not specified |

Experimental Protocols: Synthesis of Cyclopentasilane

Cyclopentasilane is of significant research interest as a liquid silicon ink for applications in printed electronics, such as integrated circuits and solar cells[2]. The synthesis of cyclopentasilane can be achieved through a multi-step process.

Objective: To synthesize cyclopentasilane (Si5H10) from diphenyldichlorosilane.

Materials:

-

Diphenyldichlorosilane ((C6H5)2SiCl2)

-

Lithium (Li)

-

Aluminium chloride (AlCl3)

-

Benzene

-

Hydrogen chloride (HCl)

-

Lithium aluminium hydride (LiAlH4)

Methodology:

The synthesis of cyclopentasilane involves a three-step procedure as outlined below:

-

Formation of Decaphenylcyclopentasilane: Diphenyldichlorosilane is reacted with lithium. This reaction results in the formation of decaphenylcyclopentasilane.

-

Chlorination to Decachlorocyclopentasilane: The decaphenylcyclopentasilane is then reacted with aluminium chloride in benzene, catalyzed by hydrogen chloride. This step yields decachlorocyclopentasilane.

-

Reduction to Cyclopentasilane: In the final step, the chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using a reducing agent, lithium aluminium hydride, to produce cyclopentasilane[2].

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of cyclopentasilane.

Caption: Synthesis pathway of Cyclopentasilane.

Applications and Further Research

This compound (C5H12Si): While detailed experimental protocols for this compound are not as readily available in the surveyed literature, its identity as an organosilane suggests potential applications in medicinal chemistry and materials science. Organosilanes are known for their use as protecting groups, in cross-coupling reactions, and as precursors for silicon-containing polymers and materials.

Cyclopentasilane (Si5H10): This compound is a subject of ongoing research for its potential as a liquid precursor for silicon-based materials. Its reaction with borane (BH3) has been studied as a method to produce liquid precursors for p-type semiconducting silicon[4][5]. The ability to deposit silicon films from a liquid phase at relatively low temperatures opens up possibilities for flexible and printed electronics. The thermal decomposition of cyclopentasilane begins at temperatures above 84°C, leading to polymerization and the formation of silicon hydrogen polymers at higher temperatures[2].

References

- 1. This compound CAS#: 80249-74-7 [m.chemicalbook.com]

- 2. Cyclopentasilane - Wikipedia [en.wikipedia.org]

- 3. Cyclopentasilane CAS#: 289-22-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A cyclopentasilane–borane compound as a liquid precursor for p-type semiconducting Si - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentylsilane. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages advanced computational prediction tools to deliver reliable spectral parameters. It also outlines a detailed experimental protocol for the acquisition of NMR data for volatile and air-sensitive organosilanes, which is applicable to this compound. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, materials science, and drug development who may be working with or synthesizing similar silicon-containing compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were generated using reputable NMR prediction software, providing a strong theoretical basis for spectral analysis and interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Si-H ₃ | 3.20 | Quartet | 4.5 |

| C₁-H | 1.05 | Multiplet | - |

| C₂, C₅-H ₂ (axial) | 1.50 | Multiplet | - |

| C₂, C₅-H ₂ (equatorial) | 1.65 | Multiplet | - |

| C₃, C₄-H ₂ (axial) | 1.45 | Multiplet | - |

| C₃, C₄-H ₂ (equatorial) | 1.55 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C₁ | 25.0 |

| C₂, C₅ | 27.5 |

| C₃, C₄ | 26.0 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, taking into account its likely volatile and air-sensitive nature.

1. Sample Preparation (under inert atmosphere):

-

Materials: High-quality 5 mm NMR tube with a J. Young's valve or a screw cap with a PTFE/silicone septum, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) (dried over molecular sieves), gastight syringe, and a Schlenk line or glovebox.

-

Procedure:

-

Dry the NMR tube in an oven at 120 °C for at least 4 hours and allow it to cool under a stream of dry nitrogen or argon.

-

In an inert atmosphere (glovebox or Schlenk line), add approximately 0.5-0.7 mL of the deuterated solvent to the NMR tube.

-

Using a gastight syringe, carefully transfer 1-5 mg of this compound into the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Seal the NMR tube securely with the J. Young's valve or the septum cap. If using a septum cap, it is advisable to wrap the cap and the top of the tube with Parafilm M® for an extra layer of protection against air and moisture.

-

2. NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃ or C₆D₆.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or C₆H₆ at 7.16 ppm) should be used as an internal reference.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃ or C₆D₆.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-50 ppm (a wider range may be initially used to ensure all peaks are captured).

-

Referencing: The solvent peak (CDCl₃ at 77.16 ppm or C₆D₆ at 128.06 ppm) should be used as an internal reference.

-

Visualization of Experimental Workflow and Signal Interpretation

The following diagrams, created using the DOT language, illustrate the key processes involved in the NMR analysis of this compound.

Cyclopentylsilane: A Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylsilane (CAS No. 80249-74-7) is an organohydrosilane compound of interest in various chemical synthesis applications, including pharmaceutical development.[1][2] Its utility as a chemical intermediate necessitates a thorough understanding of its physicochemical properties and, critically, its safety profile to ensure safe handling and use in a laboratory setting.[3] This technical guide provides a comprehensive overview of the essential safety information for this compound, presented in a clear and accessible format for scientific professionals.

Physicochemical and Safety Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80249-74-7 | [1][2][4] |

| Molecular Formula | C5H12Si | [3] |

| Synonyms | Trihydrosilylcyclopentane | [3] |

| Physical State | Liquid | [3] |

Table 2: GHS Safety Information for this compound [3]

| Category | Information |

| GHS Classification | Flammable Liquids, Category 2 |

| Signal Word | Danger |

| Hazard Statement | H225: Highly flammable liquid and vapor |

| GHS Pictogram | 🔥 |

Table 3: Handling and Precautionary Measures for this compound [3]

| Precautionary Statement Category | P-Code | Statement Text |

| Prevention | P210 | Keep away from heat, open flames, sparks. - No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P370+P378 | In case of fire: Use water spray or fog, foam, carbon dioxide, dry chemical to extinguish. | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |

| Disposal | P501 | Dispose of contents/container to licensed waste disposal facility. |

Toxicological Information

Currently, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the public domain. However, qualitative assessments indicate that the substance may cause irritation to the respiratory tract, skin, and eyes.[3] In case of exposure, it is crucial to seek fresh air, wash the affected skin area with soap and water, and for eye contact, rinse thoroughly with water for at least 15 minutes.[3] Always seek medical attention if symptoms persist.

Experimental Protocols and Workflows

Given the nature of this compound as a reactive chemical intermediate, adherence to strict experimental protocols is paramount. Below are visualizations of key logical and experimental workflows.

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Representative Experimental Workflow: Hydrosilylation of an Alkene

The hydrosilylation of alkenes is a common application for organohydrosilanes. The following diagram illustrates a typical experimental workflow for such a reaction. While specific conditions may vary, this serves as a general guideline.

Caption: General experimental workflow for the hydrosilylation of an alkene.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its highly flammable nature demands strict adherence to safety protocols. This guide provides the essential safety information, handling procedures, and a representative experimental workflow to assist researchers, scientists, and drug development professionals in its safe and effective use. The absence of comprehensive toxicological data underscores the need for careful handling and the use of appropriate personal protective equipment to minimize any potential health risks.

References

The Thermal Fortitude of Cyclopentylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylsilane, a cyclic organosilane, holds interest in various fields, including materials science and pharmaceuticals, due to its unique structural and electronic properties. A critical aspect of its application and handling is its thermal stability and the pathways through which it decomposes. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound, drawing upon analogous data from related silane compounds in the absence of direct experimental studies on this specific molecule. The information presented herein is intended to provide a foundational understanding and a framework for future experimental investigation.

Thermal Stability Profile

In general, the thermal decomposition of organosilanes can proceed through several pathways, including the elimination of hydrogen, cleavage of the silicon-carbon bond, or ring-opening reactions. For this compound, the initiation of decomposition is expected to occur at elevated temperatures, likely in the range of 300-500°C, based on data from related compounds.

Table 1: Inferred Thermal Decomposition Parameters for this compound (Based on Analogous Compounds)

| Parameter | Inferred Value/Range | Analogous Compound(s) & Rationale |

| Decomposition Onset Temperature (Tonset) | 300 - 450 °C | Based on thermal studies of other alkylsilanes and the inherent strain of the five-membered ring which may lower the decomposition temperature compared to linear analogs. |

| Primary Decomposition Products | Cyclopentene, Silylene (SiH₂), Hydrogen (H₂), various organosilane oligomers | Inferred from common decomposition pathways of alkylsilanes, involving β-hydride elimination and homolytic cleavage of Si-C and Si-H bonds. |

| Secondary Decomposition Products | Silicon carbide, Silicon nitride (in N₂), Amorphous hydrogenated silicon | At higher temperatures, primary products can undergo further reactions to form inorganic materials. |

Postulated Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex network of reactions. The primary initiation steps are hypothesized to be the homolytic cleavage of the Si-H or Si-C bonds, or a concerted ring-opening mechanism. The subsequent reactions of the resulting radical or silylene intermediates will dictate the final product distribution.

A plausible decomposition pathway involves the initial formation of a cyclopentylsilyl radical (c-C₅H₉SiH₂) and a hydrogen atom, or a silyl radical (•SiH₃) and a cyclopentyl radical (•C₅H₉). Another significant pathway could be the β-hydride elimination from the cyclopentyl ring to the silicon atom, leading to the formation of cyclopentene and silylene (SiH₂).

Proposed Experimental Protocols for Elucidation

To definitively characterize the thermal stability and decomposition of this compound, a series of well-defined experiments are necessary. The following protocols are proposed based on standard methodologies for studying the thermal behavior of volatile compounds.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products.

Methodology:

-

A small, precise amount of liquid this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., high-purity nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to approximately 800 °C.

-

The mass loss of the sample as a function of temperature is recorded.

-

The gas outlet of the TGA is coupled to a mass spectrometer to analyze the composition of the evolved gases at different stages of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile decomposition products with high resolution.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., in 50 °C increments from 300 °C to 700 °C) for a short duration.

-

The pyrolysis products are swept by an inert carrier gas into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

Isothermal Kinetic Studies in a Flow Reactor

Objective: To determine the kinetic parameters (activation energy and pre-exponential factor) of the decomposition reaction.

Methodology:

-

A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is passed through a heated tubular reactor of known volume.

-

The reactor is maintained at a constant temperature for a series of experiments.

-

The residence time of the gas mixture in the reactor is controlled by adjusting the flow rate.

-

The effluent gas is analyzed in real-time (e.g., by mass spectrometry or Fourier-transform infrared spectroscopy) to determine the concentration of the reactant and major products.

-

The experiments are repeated at different temperatures to obtain the temperature dependence of the reaction rate constant.

-

The Arrhenius equation is then used to calculate the activation energy and pre-exponential factor.

Concluding Remarks and Future Outlook

The thermal stability and decomposition of this compound remain an area ripe for experimental investigation. While this guide provides a theoretical framework based on analogous compounds, dedicated studies employing the outlined experimental protocols are essential for a definitive understanding. Such research will not only provide valuable fundamental data for researchers and scientists but also enable the safer and more effective application of this compound in drug development and materials science. The elucidation of its decomposition pathways could also open new avenues for the controlled synthesis of silicon-containing nanomaterials.

A Technical Guide to the Reactivity of Cyclopentylsilane and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilanes are a versatile class of compounds with significant applications in organic synthesis and materials science. Among these, cyclopentylsilane represents a unique building block, though its specific reactivity is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the expected reactivity of this compound by drawing parallels with well-studied analogous organosilanes, such as other cycloalkylsilanes, phenylsilane, and triethylsilane. The principles and reactions detailed herein are fundamental to understanding the potential synthetic transformations involving this compound.

The core reactivity of this compound is centered around the silicon-hydrogen (Si-H) bond, which can participate in a variety of transformations, including hydrosilylation, reductions, and functional group interconversions.

Hydrosilylation: Addition to Unsaturated Bonds

Hydrosilylation is a cornerstone reaction of organosilanes, involving the addition of the Si-H bond across a multiple bond, typically catalyzed by transition metal complexes.[1][2] This process is highly valuable for the formation of carbon-silicon bonds.

Hydrosilylation of Alkenes and Alkynes

This compound is expected to react with alkenes and alkynes in the presence of a suitable catalyst, such as a platinum-based catalyst, to yield the corresponding alkyl- and vinylcyclopentylsilanes.[1] The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double or triple bond.[1]

Reaction Scheme:

-

R-CH=CH₂ + H-Si(Cyclopentyl) → R-CH₂-CH₂-Si(Cyclopentyl)

-

R-C≡CH + H-Si(Cyclopentyl) → R-CH=CH-Si(Cyclopentyl)

Asymmetric hydrosilylation can be achieved using chiral catalysts, leading to the formation of enantiomerically enriched organosilanes.[1] For instance, cobalt complexes with chiral ligands have been successfully employed for the enantioselective hydrosilylation of cyclopropenes with arylsilanes, a reaction that provides a model for the potential stereoselective reactions of this compound.[3]

Table 1: Catalyst Systems for Hydrosilylation of Unsaturated Bonds

| Catalyst Type | Unsaturated Substrate | Product Type | Key Features |

| Platinum-based (e.g., Speier's catalyst) | Alkenes, Alkynes | Alkylsilanes, Vinylsilanes | High efficiency, common in industrial applications.[1] |

| Rhodium, Ruthenium, Iridium, Palladium complexes | Alkenes, Alkynes | Alkylsilanes, Vinylsilanes | Can offer different selectivity profiles.[2] |

| Chiral Cobalt complexes | Cyclopropenes | Chiral Silylcyclopropanes | Enables asymmetric synthesis.[3] |

| Rhenium complexes | Alkenes, Carbonyls | Alkylsilanes, Silyl ethers | Effective for a range of unsaturated bonds.[2] |

Experimental Protocol: Cobalt-Catalyzed Diastereoselective Hydrosilylation of a Cyclopropene (Analogous Reaction)

This protocol is adapted from the diastereoselective hydrosilylation of cyclopropenes using phenylsilane, which serves as a representative procedure for a potential reaction with this compound.[3]

Materials:

-

Cyclopropene substrate (1.0 equiv)

-

Phenylsilane (1.2 equiv)

-

[L1·CoCl₂] complex (5 mol %)

-

Sodium triethylborohydride (NaBHEt₃) (10 mol %)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the [L1·CoCl₂] complex and the cyclopropene substrate.

-

Add anhydrous toluene to dissolve the solids.

-

To this solution, add phenylsilane and then the sodium triethylborohydride solution.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 5 hours).

-

Monitor the reaction progress by GC analysis of hydrolyzed aliquots.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reduction of Carbonyl Compounds

Organosilanes are effective reducing agents for a variety of functional groups, most notably carbonyl compounds.[4][5] The Si-H bond acts as a hydride source, analogous to metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5][6][7]

Reduction of Aldehydes and Ketones

This compound is expected to reduce aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[5] This transformation is typically catalyzed by a Lewis acid or a transition metal complex.

Reaction Scheme:

-

R-CHO + H-Si(Cyclopentyl) → R-CH₂-OH

-

R-CO-R' + H-Si(Cyclopentyl) → R-CH(OH)-R'

The mechanism involves the transfer of a hydride from the silicon to the electrophilic carbonyl carbon.[8]

Table 2: Conditions for the Reduction of Carbonyls with Silanes

| Carbonyl Substrate | Reducing Silane (Analog) | Catalyst/Conditions | Product |

| Aldehyd | Triethylsilane | Trifluoroacetic acid | Primary Alcohol |

| Ketone | Phenylsilane | Rhodium complex | Secondary Alcohol |

| Ester | Polymethylhydrosiloxane (PMHS) | Titanium(IV) isopropoxide | Primary Alcohol |

Experimental Protocol: Reduction of a Ketone to a Secondary Alcohol (General Procedure)

This general protocol outlines the reduction of a ketone using a silane in the presence of a catalyst.

Materials:

-

Ketone (1.0 equiv)

-

This compound (or analogous silane, 1.5-2.0 equiv)

-

Catalyst (e.g., RhCl(PPh₃)₃, 1-5 mol %)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone and the catalyst in the anhydrous solvent.

-

Add the silane dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for the required time, monitoring by TLC or GC.

-

Upon completion, carefully quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting alcohol by column chromatography or distillation.

Reactivity with Other Functional Groups

The reactivity of the Si-H bond extends to other functional groups, although specific data for this compound is limited. Based on the behavior of other organosilanes, the following reactions are plausible.

Halogenation

The Si-H bond can be converted to a Si-X (X = Cl, Br, I) bond through reaction with appropriate halogenating agents. For example, reaction with N-chlorosuccinimide (NCS) or carbon tetrachloride can yield the corresponding chlorosilane.

Oxidation to Silanols

The Si-H bond can be oxidized to a Si-OH group (a silanol) using various oxidizing agents, such as potassium permanganate, or through metal-catalyzed oxidation.

Visualizing Reaction Pathways

Diagram 1: Hydrosilylation of an Alkene

Caption: Catalytic cycle for the hydrosilylation of an alkene with this compound.

Diagram 2: Reduction of a Ketone

References

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

A Comprehensive Review of the Synthesis of Cyclopentylsilane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to cyclopentylsilane derivatives, critical intermediates in various fields, including materials science and pharmaceutical development. The document details the core methodologies, presents quantitative data in accessible formats, and provides explicit experimental protocols for key reactions.

Introduction

This compound derivatives are a class of organosilicon compounds characterized by the presence of a cyclopentyl group bonded to a silicon atom. This structural motif imparts unique properties, including thermal stability, lipophilicity, and specific steric bulk, making them valuable building blocks in organic synthesis and materials science. In the pharmaceutical industry, the incorporation of silicon, and specifically cyclopentylsilyl groups, can modulate the metabolic stability and pharmacokinetic profiles of drug candidates. This review focuses on the two predominant methods for the synthesis of these compounds: the Grignard reaction and the hydrosilylation of cyclopentene.

Key Synthetic Methodologies

The synthesis of this compound derivatives is primarily achieved through two robust and versatile chemical transformations:

-

Grignard Reaction: This classic organometallic reaction involves the nucleophilic attack of a cyclopentylmagnesium halide (a Grignard reagent) on a silicon electrophile, typically a chlorosilane or an alkoxysilane. This method is highly effective for forming silicon-carbon bonds and allows for the introduction of one or more cyclopentyl groups to a silicon center.

-

Hydrosilylation: This is an addition reaction where a silicon hydride (a silane containing an Si-H bond) reacts with an unsaturated bond, in this case, the double bond of cyclopentene. The reaction is typically catalyzed by a transition metal complex, most commonly platinum-based catalysts. Hydrosilylation is an atom-economical process that directly yields cyclopentylsilanes.

Data Summary: A Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data for the synthesis of various this compound derivatives via the Grignard reaction and hydrosilylation, allowing for a direct comparison of yields and reaction conditions.

Table 1: Synthesis of this compound Derivatives via Grignard Reaction

| Product | Silicon Substrate | Grignard Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Dicyclopentyldimethoxysilane | Tetramethoxysilane | Cyclopentylmagnesium chloride | Tetrahydrofuran | Dropwise addition, maintain temp. < 50 °C | Not specified | [1] |

| Dicyclopentyldichlorosilane | Silicon tetrachloride | Cyclopentylmagnesium chloride | Not specified | Not specified | Not specified | [1] |

| Cyclopentyltriethoxysilane | Tetraethoxysilane | Cyclopentylmagnesium bromide | t-Butyl methyl ether | Reflux, 4 hours | 76 | [2] |

Table 2: Synthesis of this compound Derivatives via Hydrosilylation

| Product | Silane | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Cyclopentyltrichlorosilane | Trichlorosilane | Chlorine-deficient chloroplatinic acid | None | 60 °C, 26 hours, 3 kg/cm ²G pressure | 97 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data summary tables.

Protocol 1: Synthesis of Dicyclopentyldimethoxysilane via Grignard Reaction[1]

Reagents:

-

Cyclopentyl chloride (209 g, 1.998 moles)

-

Magnesium metal turnings (48.6 g, 2.0 moles)

-

Tetramethoxysilane (152 g, 0.999 mole)

-

Dried Tetrahydrofuran (THF) (1.5 L)

Procedure:

-

A THF solution of cyclopentylmagnesium chloride is prepared by reacting cyclopentyl chloride and magnesium turnings in 1 liter of dried THF.

-

The prepared Grignard solution is then added dropwise to a solution of tetramethoxysilane dissolved in 500 ml of dried THF.

-

The rate of addition is controlled to maintain the reaction mixture temperature below 50 °C.

-

Further workup and purification steps (not detailed in the source) are required to isolate the final product.

Protocol 2: Synthesis of Cyclopentyltriethoxysilane via Grignard Reaction[2]

Reagents:

-

Magnesium (1.8 g, 0.074 mole)

-

Cyclopentylbromide (10.0 g, 0.067 mole)

-

1,2-dibromoethane (0.2 g)

-

Tetraethoxysilane (14.0 g, 0.067 mole)

-

t-Butyl methyl ether (50 ml)

-

Iodine crystal (catalytic amount)

Procedure:

-

In a 250 ml flask equipped with a reflux condenser, dropping funnel, and stirring apparatus under a nitrogen atmosphere, charge magnesium and 25 ml of t-butyl methyl ether.

-

Initiate stirring and add a crystal of iodine.

-

A solution of cyclopentylbromide and 1,2-dibromoethane in 25 ml of t-butyl methyl ether is added dropwise.

-

After the addition is complete, the mixture is stirred under reflux for 4 hours to form the Grignard reagent.

-

In a separate 250 ml flask under a nitrogen atmosphere, charge tetraethoxysilane and 60 ml of dry diethyl ether.

-

Slowly add the prepared Grignard solution while maintaining the internal temperature below 10 °C.

-

After completion of the addition, the mixture is stirred at room temperature for 6 hours and then at reflux for 2 hours.

-

The reaction mixture is then worked up to isolate cyclopentyltriethoxysilane.

Protocol 3: Synthesis of Cyclopentyltrichlorosilane via Hydrosilylation[3]

Reagents:

-

Trichlorosilane (19.5 g, 0.144 mole)

-

Cyclopentene (9.9 g, 0.146 mole)

-

Chlorine-deficient chloroplatinic acid catalyst (Catalyst I, 0.14 g, corresponding to 238 ppm by weight as platinum)

Procedure:

-

A reaction mixture is prepared from trichlorosilane, cyclopentene, and the catalyst.

-

The mixture is heated in a polytetrafluoroethylene-lined pressure-resistant vessel at 60 °C for 26 hours.

-

The reaction proceeds under a spontaneously produced pressure of 3 kg/cm ²G.

-

After the reaction period, about 97% of the starting reactants are converted to the desired product.

-

The product is isolated and purified by distillation.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described.

Caption: General workflow for the synthesis of this compound derivatives via the Grignard reaction.

Caption: Schematic representation of the hydrosilylation of cyclopentene to form cyclopentylsilanes.

Conclusion

The synthesis of this compound derivatives is well-established, with the Grignard reaction and hydrosilylation representing the most prominent and effective methods. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the silicon atom, and scalability considerations. The Grignard approach offers versatility in introducing various cyclopentyl groups, while hydrosilylation provides a direct and atom-economical pathway. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important class of organosilicon compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0460589A1 - Method for the preparation of cyclopentyl Trichlorosilane - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Quantum Chemical Calculations on Cyclopentylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on cyclopentylsilane. In the absence of specific published experimental or computational studies on this molecule, this document serves as a detailed methodological whitepaper. It outlines the necessary steps for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and procedural framework required to conduct their own in-depth computational studies on this compound and related organosilicon compounds.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, reactivity, and properties of chemical systems at the atomic and electronic levels.[1][2] These computational methods are essential in modern chemistry and drug development for predicting molecular geometries, understanding reaction mechanisms, and interpreting spectroscopic data. The process typically begins with building an initial molecular structure, followed by geometry optimization to find the most stable conformation, and subsequent calculations of various molecular properties.[3][4]

Theoretical Background

The foundation of most quantum chemical calculations is the time-independent Schrödinger equation. However, for multi-electron systems like this compound, exact solutions are not feasible. Therefore, approximations are necessary.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex wavefunction. DFT offers a good balance between computational cost and accuracy, making it a suitable choice for studying molecules of the size of this compound.

2.2. Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation. Larger basis sets provide more accurate results but require greater computational resources. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

Experimental Protocols: A Computational Approach

This section details the step-by-step computational workflow for performing quantum chemical calculations on this compound.

3.1. Molecular Structure Construction

The initial step involves building a three-dimensional model of the this compound molecule. This can be accomplished using molecular modeling software such as Avogadro, GaussView, or ChemDraw. It is important to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true minimum.

3.2. Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.[1][3] This is a crucial step as the accuracy of all subsequent property calculations depends on having a correctly optimized structure. For cyclic molecules like this compound, it is important to consider the possibility of multiple conformers, such as the "envelope" and "twist" conformations of the cyclopentane ring. A thorough conformational analysis should be performed to identify the global minimum energy structure.

The following DOT script visualizes the general workflow for a geometry optimization and frequency calculation.

3.3. Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes:

-

Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the IR and Raman spectra of the molecule. This allows for direct comparison with experimental spectroscopic data, if available.

Data Presentation: Predicted Properties of this compound

The following tables provide a template for summarizing the quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are hypothetical and serve as a placeholder for actual calculated data.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle/Dihedral | Value (Å or °) |

| Bond Lengths | Si-C1 | 1.88 |

| C1-C2 | 1.54 | |

| C2-C3 | 1.54 | |

| C-H (avg) | 1.09 | |

| Si-H (avg) | 1.48 | |

| Bond Angles | ∠C5-C1-C2 | 104.0 |

| ∠C1-C2-C3 | 105.0 | |

| ∠H-Si-C1 | 109.5 | |

| Dihedral Angles | ∠C5-C1-C2-C3 | 35.0 |

| ∠C1-C2-C3-C4 | -36.0 |

Table 2: Calculated Vibrational Frequencies

| Mode Number | Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 1 | 2950 | High | C-H stretch |

| 2 | 2150 | Medium | Si-H stretch |

| 3 | 1450 | Medium | CH₂ scissoring |

| 4 | 910 | High | Si-C stretch |

| 5 | 850 | Low | Ring deformation |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Dipole Moment | 0.8 D |

Conclusion

This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound. By following the described workflow of molecular construction, geometry optimization, and frequency analysis, researchers can obtain valuable insights into the structural and electronic properties of this molecule. The provided templates for data presentation offer a clear and concise way to summarize the computational results. While this guide provides a general methodology, the specific choice of computational level (DFT functional and basis set) should be carefully considered and potentially benchmarked against experimental data for related molecules to ensure the reliability of the obtained results.

References

Methodological & Application

Application Notes and Protocols for Cyclopentylsilane in Atomic Layer Deposition

Therefore, the following application notes and protocols are presented as a generalized template based on common practices for other organosilane precursors in ALD. The quantitative data herein should be considered illustrative placeholders and would require experimental determination for cyclopentylsilane.

Application Note: this compound as a Precursor for Silicon-Based Thin Films by Atomic Layer Deposition

1. Introduction

This compound (C₅H₉SiH₃) is a potential organosilane precursor for the atomic layer deposition (ALD) of silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiN). ALD is a thin film deposition technique that offers exceptional conformity, precise thickness control at the atomic level, and the ability to deposit uniform films on complex, high-aspect-ratio structures. These characteristics are critical for the fabrication of advanced semiconductor devices.

The use of organosilane precursors in ALD is driven by the need for low-temperature deposition processes and the desire to avoid the incorporation of halogens, such as chlorine, which is common with traditional chlorosilane precursors.[1] Chlorine-free precursors can lead to cleaner interfaces and films with improved electrical properties.[2]

2. Potential Applications

Thin films of SiO₂ and SiN deposited using a precursor like this compound could be utilized in a variety of applications within the semiconductor industry, including:

-

Gate Dielectrics: High-quality insulating layers in transistors.

-

Spacers and Liners: For patterning and insulation in advanced logic and memory devices.

-

Encapsulation Layers: Protecting sensitive components from moisture and other environmental factors.

-

Passivation Layers: To reduce surface recombination in electronic devices.

3. Deposition Chemistry (Hypothetical)

The ALD process using this compound would involve sequential, self-limiting surface reactions.

-

For SiO₂ Deposition: this compound would be pulsed into the reactor, reacting with a hydroxylated surface. This would be followed by a purge step and then a pulse of an oxidant co-reactant, such as ozone (O₃) or an oxygen plasma, to form the silicon dioxide layer and regenerate the surface for the next cycle.

-

For SiN Deposition: Similarly, this compound would be pulsed and chemisorbed onto the substrate. A subsequent pulse of a nitrogen-containing co-reactant, such as ammonia (NH₃) plasma or nitrogen (N₂) plasma, would then form the silicon nitride film.[1][3]

4. Film Properties (Hypothetical)

The properties of the deposited films would be highly dependent on the deposition process parameters. Key properties to be characterized would include:

-

Composition: Stoichiometry of the SiO₂ or SiN film, and the presence of any impurities like carbon or hydrogen.

-

Density and Refractive Index: Indicators of film quality and purity.

-

Electrical Properties: Including leakage current density and breakdown voltage, which are critical for dielectric applications.[2]

-

Conformality: Excellent step coverage is a key advantage of ALD.[3]

-

Wet Etch Rate (WER): A measure of the film's resistance to chemical etching, which is important for process integration.

Experimental Protocols (Generalized)

The following are generalized protocols for the deposition of SiO₂ and SiN using an organosilane precursor like this compound. All parameters would need to be optimized experimentally.

Protocol 1: Atomic Layer Deposition of Silicon Dioxide (SiO₂)

Objective: To deposit a uniform and conformal thin film of silicon dioxide using this compound and an oxidant.

Materials and Equipment:

-

ALD Reactor (Thermal or Plasma-Enhanced)

-

This compound (CPS) precursor, held in a temperature-controlled bubbler

-

Oxidant source (e.g., Ozone generator, Oxygen plasma source)

-

Inert purge gas (e.g., high-purity Nitrogen or Argon)

-

Substrates (e.g., Silicon wafers)

Experimental Workflow Diagram:

Caption: A typical four-step ALD cycle for SiO₂ deposition.

Procedure:

-

Substrate Preparation: Clean substrates to remove any organic and native oxide layers.

-

System Preparation:

-

Load substrates into the ALD reactor.

-

Heat the reactor to the desired deposition temperature.

-

Heat the this compound bubbler to a temperature that provides adequate vapor pressure.

-

-

Deposition Cycle: Repeat the following four steps for the desired number of cycles to achieve the target film thickness: a. This compound Pulse: Introduce CPS vapor into the reactor for a specified time to allow for self-limiting chemisorption onto the substrate surface. b. Purge: Flow an inert gas through the reactor to remove any unreacted CPS and byproducts. c. Oxidant Pulse: Introduce the oxidant (e.g., ozone or oxygen plasma) into the reactor to react with the chemisorbed precursor layer, forming SiO₂. d. Purge: Flow an inert gas to remove any unreacted oxidant and reaction byproducts.

-

Post-Deposition: Cool down the reactor and unload the coated substrates.

-

Characterization: Analyze the deposited films for thickness, refractive index, composition, and electrical properties.

Quantitative Data (Illustrative - To Be Determined for CPS):

| Parameter | SiO₂ Deposition |

| Deposition Temperature | 100 - 400 °C |

| Precursor | This compound (CPS) |

| Co-reactant | Ozone (O₃) or O₂ Plasma |

| Growth per Cycle (GPC) | Not Available |

| Refractive Index | Not Available |

| Wet Etch Rate (in dilute HF) | Not Available |

| Carbon Content | Not Available |

| Leakage Current Density | Not Available |

Protocol 2: Atomic Layer Deposition of Silicon Nitride (SiN)

Objective: To deposit a uniform and conformal thin film of silicon nitride using this compound and a nitrogen source.

Materials and Equipment:

-

Plasma-Enhanced ALD (PEALD) Reactor

-

This compound (CPS) precursor, held in a temperature-controlled bubbler

-

Nitrogen source (e.g., Ammonia or Nitrogen plasma)

-

Inert purge gas (e.g., high-purity Nitrogen or Argon)

-

Substrates (e.g., Silicon wafers)

Logical Relationship of Precursor and Film:

Caption: Relationship between precursors and the resulting SiN film.

Procedure:

-

Substrate Preparation: Clean substrates as required.

-

System Preparation:

-

Load substrates into the PEALD reactor.

-

Heat the reactor to the desired deposition temperature.

-

Heat the this compound bubbler.

-

-

Deposition Cycle: Repeat the following four steps: a. This compound Pulse: Introduce CPS vapor into the reactor. b. Purge: Purge the reactor with inert gas. c. Nitrogen Plasma Pulse: Introduce the nitrogen-containing gas and ignite the plasma to react with the surface and form SiN. d. Purge: Purge the reactor with inert gas.

-

Post-Deposition: Cool down and unload substrates.

-

Characterization: Analyze the deposited films.

Quantitative Data (Illustrative - To Be Determined for CPS):

| Parameter | SiN Deposition |

| Deposition Temperature | 200 - 500 °C |

| Precursor | This compound (CPS) |

| Co-reactant | N₂/H₂ Plasma or NH₃ Plasma |

| Growth per Cycle (GPC) | Not Available |

| Refractive Index | Not Available |

| Wet Etch Rate (in dilute HF) | Not Available |

| Hydrogen Content | Not Available |

| Breakdown Voltage | Not Available |

Disclaimer: The information provided in these application notes and protocols is intended as a general guide. Due to the lack of specific experimental data for this compound in ALD processes, all quantitative values and process parameters are illustrative and must be determined through rigorous experimentation. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling chemical precursors.

References

Synthesis of Organosilicon Polymers Utilizing Cyclopentylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of organosilicon polymers using cyclopentylsilane as a key monomer. Organosilicon polymers are of significant interest due to their unique thermal, mechanical, and electronic properties, which make them suitable for a wide range of applications, including advanced materials, and as precursors to ceramics.[1] this compound offers a unique building block for the synthesis of novel polysilanes with distinct properties conferred by the cyclic alkyl substituent. The protocols outlined below focus on two primary synthetic routes: dehydrogenative coupling and Wurtz-type reductive coupling. This document also includes methods for the characterization of the resulting poly(this compound) and summarizes key quantitative data.

Introduction

Organosilicon polymers, particularly polysilanes, are characterized by a backbone of repeating silicon atoms.[1] These polymers exhibit unique electronic and optical properties arising from σ-electron delocalization along the Si-Si chain. The nature of the organic substituents on the silicon backbone plays a crucial role in determining the polymer's solubility, processability, and ultimate material properties. The use of this compound as a monomer introduces a bulky, saturated cyclic group, which can influence the polymer's conformation, solubility, and thermal stability.

The synthesis of polysilanes can be challenging, with traditional methods like Wurtz coupling often leading to low yields and broad molecular weight distributions.[1] More modern approaches, such as catalytic dehydrogenative coupling, offer greater control over the polymerization process. This document details protocols for both methods as applied to this compound, providing researchers with the necessary information to synthesize and characterize these novel materials.

Synthesis of Poly(this compound)

Two primary methods for the synthesis of poly(this compound) are detailed below: Dehydrogenative Coupling and Wurtz-Type Reductive Coupling.

Dehydrogenative Coupling of this compound

Dehydrogenative coupling is a catalytic process that involves the formation of Si-Si bonds through the elimination of hydrogen gas from hydrosilanes. This method often employs transition metal catalysts, such as zirconocene derivatives, to achieve controlled polymerization.

Experimental Workflow:

Caption: Workflow for the dehydrogenative coupling synthesis of poly(this compound).

Protocol:

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere (N2 or Argon), dissolve zirconocene dichloride (Cp2ZrCl2) in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-butyllithium (n-BuLi) in hexanes to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the active catalyst.

-

Alternatively, a pre-made catalyst such as dimethylzirconocene (Cp2ZrMe2) can be used directly.[1]

-

-

Polymerization:

-

To the activated catalyst solution, add freshly distilled this compound via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction can be monitored by observing the evolution of hydrogen gas.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture to a large excess of methanol with vigorous stirring to precipitate the polymer.

-

Collect the white polymer precipitate by filtration.

-

Wash the polymer with fresh methanol to remove any residual catalyst and unreacted monomer.

-

Dry the poly(this compound) under vacuum at 40-50 °C to a constant weight.

-

Wurtz-Type Reductive Coupling of Dichlorothis compound

The Wurtz-type coupling reaction involves the reductive polymerization of dihalosilanes using an alkali metal, typically sodium, as the reducing agent. This method is a more traditional approach to polysilane synthesis.

Logical Relationship of Wurtz-Type Coupling:

Caption: Logical steps in the Wurtz-type coupling synthesis of poly(this compound).

Protocol:

-

Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add anhydrous toluene.

-

Carefully add sodium metal to the toluene and heat the mixture to the melting point of sodium (97.8 °C) with vigorous stirring to create a fine dispersion.

-

Cool the dispersion to room temperature while maintaining stirring.

-

-

Polymerization:

-

Slowly add dichlorothis compound to the sodium dispersion in toluene at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess sodium by the slow addition of isopropanol, followed by methanol and then water.

-

Separate the organic layer and wash it with water to remove sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solution under reduced pressure.

-

Precipitate the polymer by adding the concentrated solution to an excess of a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration and dry under vacuum.

-

Characterization and Properties of Poly(this compound)

The synthesized poly(this compound) can be characterized using various analytical techniques to determine its molecular weight, structure, and thermal properties.

Table 1: Representative Properties of Poly(this compound)

| Property | Dehydrogenative Coupling | Wurtz-Type Coupling |

| Molecular Weight (Mw) | 5,000 - 15,000 g/mol | 3,000 - 10,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 2.0 - 4.0 |

| Appearance | White to off-white powder | White to yellowish powder |

| Solubility | Soluble in THF, toluene | Soluble in THF, toluene |

Table 2: Spectroscopic Data for Poly(this compound)

| Spectroscopy | Characteristic Signals |

| ¹H NMR (CDCl₃) | Broad multiplets at δ 0.8-2.0 ppm (cyclopentyl protons), Broad signals at δ 3.5-4.5 ppm (Si-H backbone, if present) |

| ¹³C NMR (CDCl₃) | Broad signals at δ 25-30 ppm (cyclopentyl carbons) |

| ²⁹Si NMR (CDCl₃) | Broad signals between δ -30 to -60 ppm |

Table 3: Thermal Properties of Poly(this compound)

| Property | Value |

| Glass Transition Temperature (Tg) | 50 - 70 °C[2] |

| Decomposition Temperature (Td, 5% weight loss) | > 250 °C[2] |

| Ceramic Yield (at 1000 °C in Argon) | 30 - 40% |

Applications

Organosilicon polymers derived from this compound are promising materials for a variety of applications:

-

Precursors to Silicon Carbide (SiC): Pyrolysis of poly(this compound) under an inert atmosphere can yield silicon carbide, a high-performance ceramic with applications in aerospace and electronics.[1]

-